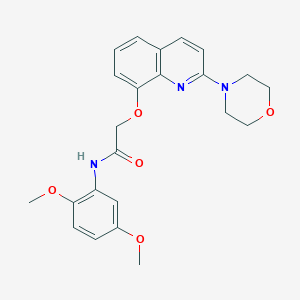
N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as DMQX, is a synthetic compound that has gained significant attention in scientific research. DMQX is a non-competitive antagonist of ionotropic glutamate receptors, specifically, the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been synthesized through various methods. For instance, a high yielding cyclisation of a related compound (N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide) was described by King (2007) in "Tetrahedron" (King, 2007). This work illustrates the chemical versatility and potential for structural modification in compounds similar to N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide.
Antifungal and Antimicrobial Activity
- Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, closely related to the compound , have shown promising antifungal and antimicrobial activities. Bardiot et al. (2015) in "Journal of Medicinal Chemistry" identified these derivatives as potent agents against Candida and Aspergillus species (Bardiot et al., 2015). This suggests potential applications of N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in developing antifungal medications.
Antitumor Activity
- Analogues of quinazolinones, similar to the core structure of the compound , have demonstrated significant antitumor activities. Al-Suwaidan et al. (2016) in "Journal of Enzyme Inhibition and Medicinal Chemistry" reported that certain quinazolinone derivatives showed broad spectrum antitumor activity (Al-Suwaidan et al., 2016). This opens up potential avenues for the use of N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in cancer research.
Insecticidal Properties
- Certain pyridine derivatives, structurally related to N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, have been found to possess insecticidal properties. Bakhite et al. (2014) in "Journal of Agricultural and Food Chemistry" explored the aphidicidal activities of these derivatives, suggesting potential applications in pest control (Bakhite et al., 2014).
Neuroprotective and Antiviral Effects
- A novel anilidoquinoline derivative was synthesized and found effective in treating Japanese encephalitis, showing both antiviral and neuroprotective effects. Ghosh et al. (2008) in "International Journal of Antimicrobial Agents" highlighted the therapeutic potential of such compounds (Ghosh et al., 2008). This suggests that N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide could have similar applications.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-17-7-8-19(29-2)18(14-17)24-22(27)15-31-20-5-3-4-16-6-9-21(25-23(16)20)26-10-12-30-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSXUPDUUNWAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

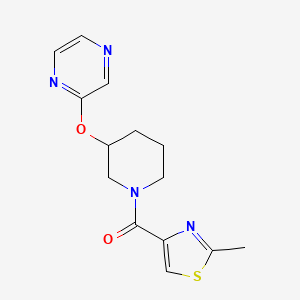
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2394950.png)
![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)
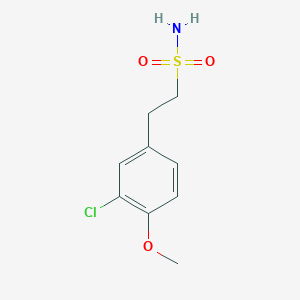
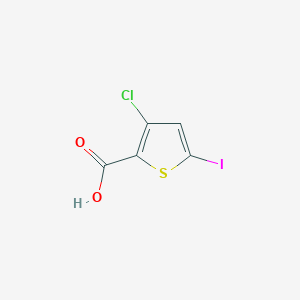
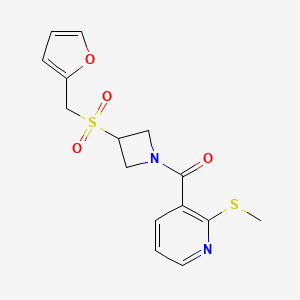
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
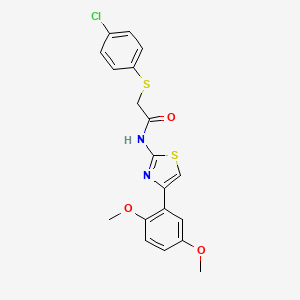
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2394965.png)
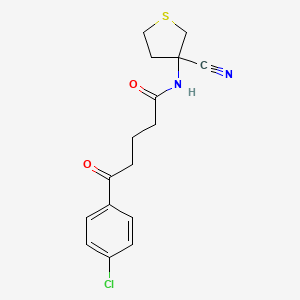

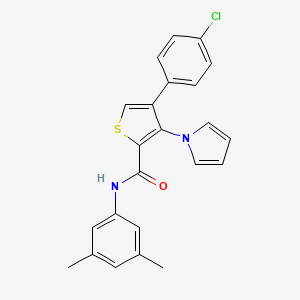
![5-(4-fluorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2394970.png)